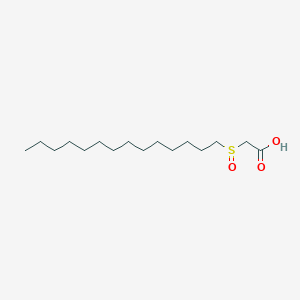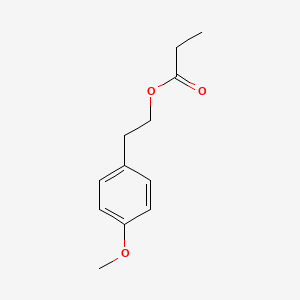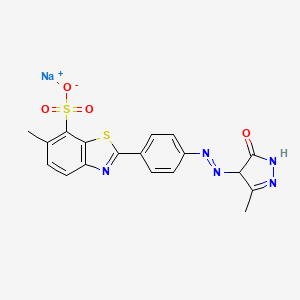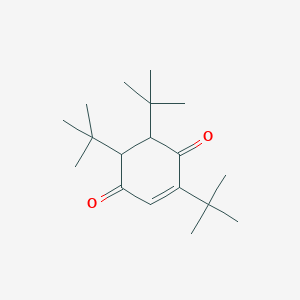
Acetic acid, (tetradecylsulfinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (tetradecylsulfinyl)-, also known as (tetradecylsulfinyl)acetic acid, is an organic compound with the molecular formula C16H32O3S. This compound is characterized by the presence of a sulfinyl group attached to a tetradecyl chain, which is further connected to an acetic acid moiety. It is a colorless to pale yellow liquid with a distinct odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (tetradecylsulfinyl)acetic acid typically involves the oxidation of tetradecylthioacetic acid. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the sulfinyl group.
Industrial Production Methods: Industrial production of (tetradecylsulfinyl)acetic acid may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction parameters is crucial to optimize the production efficiency and purity of the final product.
Types of Reactions:
Oxidation: (Tetradecylsulfinyl)acetic acid can undergo further oxidation to form sulfonic acids.
Reduction: It can be reduced back to tetradecylthioacetic acid using reducing agents like lithium aluminum hydride.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Tetradecylthioacetic acid.
Substitution: Various substituted acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Tetradecylsulfinyl)acetic acid is used as an intermediate in organic synthesis, particularly in the preparation of surfactants and emulsifiers.
Biology: In biological research, it is studied for its potential role in modulating lipid metabolism and as a precursor for bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial agent and its effects on cellular signaling pathways.
Industry: In the industrial sector, (tetradecylsulfinyl)acetic acid is utilized in the formulation of specialty chemicals, including detergents and lubricants.
Wirkmechanismus
The mechanism of action of (tetradecylsulfinyl)acetic acid involves its interaction with cellular membranes and enzymes. The sulfinyl group can modulate the activity of enzymes involved in lipid metabolism, while the acetic acid moiety can participate in various biochemical pathways. The compound’s effects on cellular signaling pathways are mediated through its interaction with specific molecular targets, including receptors and enzymes.
Vergleich Mit ähnlichen Verbindungen
Tetradecylthioacetic acid: Similar structure but with a thio group instead of a sulfinyl group.
Sulfinylacetic acid: Contains a sulfinyl group but lacks the long tetradecyl chain.
Acetic acid: The simplest form of acetic acid without any long-chain substituents.
Uniqueness: (Tetradecylsulfinyl)acetic acid is unique due to the presence of both a long tetradecyl chain and a sulfinyl group, which confer distinct physicochemical properties and biological activities. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
13887-88-2 |
|---|---|
Molekularformel |
C16H32O3S |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
2-tetradecylsulfinylacetic acid |
InChI |
InChI=1S/C16H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(19)15-16(17)18/h2-15H2,1H3,(H,17,18) |
InChI-Schlüssel |
UNMRRTSXKVMTER-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCS(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)
![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)

